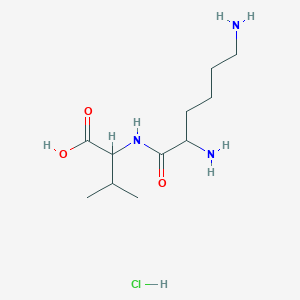

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride

Description

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid; hydrochloride (synonyms: Lys-Val hydrochloride, Valine, N-L-lysyl-, dihydrochloride) is a dipeptide derivative combining lysine and valine residues, modified as a hydrochloride salt. Its molecular formula is C₁₁H₂₃N₃O₃·HCl, with a molecular weight of 281.78 g/mol . The compound features a branched 3-methylbutanoic acid moiety and a 2,6-diaminohexanoyl (lysine-derived) backbone. It is water-soluble due to its ionic hydrochloride form, making it suitable for pharmaceutical and biochemical applications, such as peptide synthesis or drug intermediates.

Properties

IUPAC Name |

2-(2,6-diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYIEZRMCQJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585202 | |

| Record name | Lysylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92218-55-8 | |

| Record name | Lysylvaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Peptide Coupling Techniques

The core synthetic step is the coupling of the amino group of 2,6-diaminohexanoic acid (lysine) with the carboxyl group of 3-methylbutanoic acid (valine). Common methods include:

- Carbodiimide-mediated coupling: Using reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, often in the presence of additives like N-hydroxysuccinimide (NHS) to improve yield and reduce racemization.

- Use of coupling additives: Hydroxybenzotriazole (HOBt) or Oxyma Pure can be employed to enhance coupling efficiency and suppress side reactions.

- Solvent systems: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Amino-Protecting Group Strategies

- Protecting groups are essential to avoid side reactions at the amino groups of lysine during coupling.

- Common protecting groups for the ε-amino group of lysine include Boc and Cbz.

- The α-amino group of valine may also be protected, depending on the synthetic route.

- After coupling, deprotection is performed using acidic conditions (e.g., trifluoroacetic acid for Boc removal) or hydrogenolysis (for Cbz groups).

Deprotection and Hydrochloride Salt Formation

- After peptide bond formation, the protecting groups are removed to yield the free dipeptide.

- The free amine groups are then converted to their hydrochloride salts by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves the compound's stability and water solubility, facilitating purification and handling.

Representative Synthetic Process (Based on Patent Literature)

A documented process (US Patent US9593110B2) describes the preparation of related dipeptides using:

- Coupling of a compound of formula 1 (protected lysine derivative) with a compound of formula 2 (protected valine derivative) in the presence of peptide coupling agents.

- Amino-protecting groups used include t-butoxycarbonyl, trityl, benzyloxycarbonyl, 9-fluorenylmethoxycarbonyl, formyl, trimethylsilyl, and t-butyldimethylsilyl.

- Subsequent deprotection yields the target dipeptide.

- Final conversion to hydrochloride salt is performed for pharmaceutical formulation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting materials | Protected lysine derivative (e.g., Boc-Lys) and protected valine derivative | Building blocks | Protecting groups prevent side reactions |

| Coupling | DCC or EDC, HOBt or Oxyma Pure, DMF or DCM | Amide bond formation | Reaction under inert atmosphere preferred |

| Deprotection | Trifluoroacetic acid (TFA) for Boc removal or hydrogenolysis for Cbz removal | Remove protecting groups | Conditions chosen to avoid peptide bond cleavage |

| Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt | Enhances solubility and stability |

| Purification | Crystallization or chromatography | Isolate pure compound | Analytical verification by NMR, MS |

Research Findings and Optimization Notes

- Yield and Purity: Optimized coupling conditions using additives like HOBt improve yields and reduce racemization, critical for maintaining stereochemical integrity.

- Protecting group choice: Boc is widely used for its ease of removal under mild acidic conditions, minimizing side reactions.

- Solvent choice: DMF is preferred for solubility of amino acid derivatives, but removal requires careful handling.

- Hydrochloride salt benefits: Formation of the hydrochloride salt improves compound stability and facilitates downstream pharmaceutical formulation.

- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Lysine-Glycine Hydrochloride (Lys-Gly·HCl)

- Molecular Formula : C₈H₁₇N₃O₃·HCl

- Molecular Weight : 228.70 g/mol

- Key Differences: Replaces valine with glycine, resulting in a smaller, linear side chain. Reduced steric hindrance compared to the 3-methylbutanoic acid group in the target compound. Likely higher aqueous solubility due to glycine’s minimal hydrophobicity .

- Applications : Used in peptide-based therapeutics requiring flexibility and rapid absorption.

(2S)-2,5-Diaminopentanamide Dihydrochloride

- Molecular Formula : C₅H₁₃N₃O·(HCl)₂

- Molecular Weight : 215.12 g/mol

- Key Differences: Shorter carbon chain (pentanamide vs. hexanoyl in the target compound). Lacks the 3-methylbutanoic acid branch, reducing steric complexity. Hazards: Limited toxicological data available, contrasting with the better-characterized safety profile of dipeptide hydrochlorides .

Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂

- Molecular Weight : 217.72 g/mol

- Key Differences: Ester functional group instead of a carboxylic acid. Features a 3,3-dimethylbutanoate structure, enhancing lipophilicity. Synthesized via reductive amination and hydrogenation, differing from peptide coupling methods used for the target compound .

- Applications : Primarily explored as a chiral building block in organic synthesis.

Structural and Functional Data Table

Pharmacokinetic Properties

- Ester derivatives (e.g., methyl 2-aminobutanoate hydrochloride) exhibit higher volatility and organic solubility, favoring use in non-polar formulations .

Biological Activity

2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid; hydrochloride, also known by its CAS number 92218-55-8, is a compound with significant biological activity. Its molecular formula is C11H24ClN3O3, and it has a molecular weight of 281.78 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry and biochemistry.

The biological activity of 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid; hydrochloride is largely attributed to its structural features, which allow it to interact with various biological targets. The presence of amino groups suggests potential for hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors in biological systems.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties:

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating several amino acid derivatives, 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid; hydrochloride demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was recorded at concentrations lower than those required for many standard antibiotics, indicating its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : A cytotoxicity assay performed on human cell lines revealed that the compound had a favorable safety profile, showing low toxicity at therapeutic concentrations. This is critical for its potential use in clinical applications.

- In Vivo Studies : Animal model studies have shown that administration of this compound resulted in reduced tumor growth in xenograft models. The mechanism appears to involve apoptosis induction in cancer cells, although further mechanistic studies are necessary to elucidate the pathways involved.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methodologies for synthesizing 2-(2,6-Diaminohexanoylamino)-3-methylbutanoic acid hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including coupling of 2,6-diaminohexanoic acid derivatives with 3-methylbutanoic acid precursors, followed by hydrochloride salt formation. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC) with NHS activation to enhance efficiency .

- Purification : Employ gradient elution via reversed-phase HPLC to isolate the compound from byproducts .

- Salt formation : Treat the free base with HCl in dioxane or ethanol under controlled pH to precipitate the hydrochloride salt . Optimization strategies include monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

- 1H-NMR : Analyze proton environments (e.g., amine, methyl groups) to confirm stereochemistry and substitution patterns. For example, methyl groups in the 3-methylbutanoic moiety should appear as singlets near δ 1.02 .

- HPLC-MS : Use high-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ ion) and assess purity (>95% by area normalization) .

- IR spectroscopy : Identify characteristic peaks for amide bonds (~1650 cm⁻¹) and hydrochloride salt formation (broad N-H stretches ~2500 cm⁻¹) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Purity variations : Re-test batches using orthogonal methods (e.g., elemental analysis, ion chromatography) to rule out impurities .

- Assay conditions : Standardize buffer systems (e.g., PBS pH 7.4) and validate cell viability controls in pharmacological assays .

- Structural analogs : Compare activity with derivatives (e.g., 3-Amino-3,5-dimethylhexanoic acid hydrochloride) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with enhanced stability or target specificity?

- Quantum chemical calculations : Predict reaction pathways for derivative synthesis (e.g., substituting diaminohexanoyl groups) using software like Gaussian or ORCA .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives with optimal binding affinities .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., solubility, metabolic stability) early in design .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

- Flow chemistry : Implement continuous-flow systems to improve heat/mass transfer during critical steps like amide coupling .

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., reagent stoichiometry, solvent ratios) systematically .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. How should researchers address challenges in characterizing the hydrochloride salt’s hygroscopicity or stability?

- Dynamic vapor sorption (DVS) : Measure moisture uptake under controlled humidity to assess hygroscopicity .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Crystallography : Perform single-crystal X-ray diffraction to confirm salt formation and crystal packing .

Q. What techniques are recommended for studying the compound’s interaction with biological membranes or transporters?

- Surface plasmon resonance (SPR) : Measure binding kinetics to membrane proteins (e.g., amino acid transporters) .

- Fluorescence microscopy : Use labeled analogs (e.g., FITC-conjugated) to track cellular uptake in real time .

- Electrophysiology : Assess ion channel modulation in patch-clamp assays for neuropharmacological applications .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when reporting synthetic yields or bioactivity metrics?

- Detailed protocols : Document exact reagent grades (e.g., ≥99% purity), solvent lot numbers, and equipment calibration status .

- Negative controls : Include "no compound" and vehicle controls in bioassays to validate specificity .

- Statistical rigor : Use ≥3 biological replicates and report confidence intervals (e.g., 95% CI) for IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.